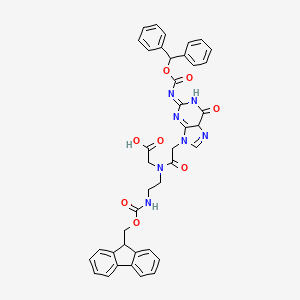
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5H-purin-9(6H)-yl)acetamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5H-purin-9(6H)-yl)acetamido)acetic acid is a complex organic compound that features multiple functional groups, including fluorenyl, benzhydryl, and purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5H-purin-9(6H)-yl)acetamido)acetic acid typically involves multi-step organic synthesis. The process may include:
Protection and Deprotection Steps: Protecting groups like fluorenylmethoxycarbonyl (Fmoc) and benzhydryloxycarbonyl (Bhoc) are used to protect amine groups during the synthesis.
Coupling Reactions: Amide bond formation through coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Purification: Techniques like column chromatography or recrystallization to purify the final product.
Industrial Production Methods
Industrial production methods for such complex compounds often involve automated synthesizers and large-scale reactors to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the purine or fluorenyl moieties.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Nucleophilic substitution reactions may take place at the benzhydryl or fluorenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for designing new drugs.
Biochemical Research: Used as a probe or reagent in studying biochemical pathways.
Industry
Polymer Science: Incorporation into polymers to enhance their properties.
Analytical Chemistry: Utilized in analytical techniques for detecting specific biomolecules.
Mechanism of Action
The mechanism of action of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5H-purin-9(6H)-yl)acetamido)acetic acid involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Amino Acids: Similar in having the fluorenylmethoxycarbonyl protecting group.
Bhoc-Amino Acids: Share the benzhydryloxycarbonyl protecting group.
Purine Derivatives: Compounds like adenine or guanine derivatives.
Uniqueness
The uniqueness of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(2-(((benzhydryloxy)carbonyl)amino)-6-oxo-5H-purin-9(6H)-yl)acetamido)acetic acid lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C40H35N7O8 |
|---|---|
Molecular Weight |
741.7 g/mol |
IUPAC Name |
2-[[2-[(2E)-2-benzhydryloxycarbonylimino-6-oxo-5H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid |
InChI |
InChI=1S/C40H35N7O8/c48-32(46(22-33(49)50)20-19-41-39(52)54-23-31-29-17-9-7-15-27(29)28-16-8-10-18-30(28)31)21-47-24-42-34-36(47)43-38(44-37(34)51)45-40(53)55-35(25-11-3-1-4-12-25)26-13-5-2-6-14-26/h1-18,24,31,34-35H,19-23H2,(H,41,52)(H,49,50)(H,44,45,51,53) |
InChI Key |
OGQVQMPVFVXDIX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)/N=C/3\NC(=O)C4C(=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)N=C3NC(=O)C4C(=N3)N(C=N4)CC(=O)N(CCNC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


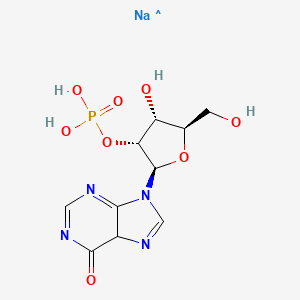
![Benzofuro[2,3-b]pyridine](/img/structure/B12332454.png)
![trans-N-[1-(3-cyanocyclobutyl)-3-[6-[(3R)-3-methoxytetrahydrofuran-3-yl]-4-methyl-2-pyridyl]pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12332462.png)
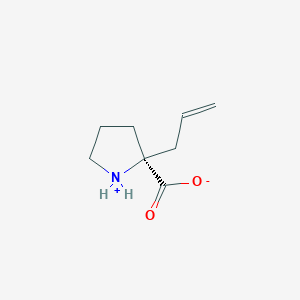
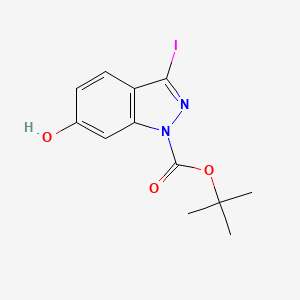
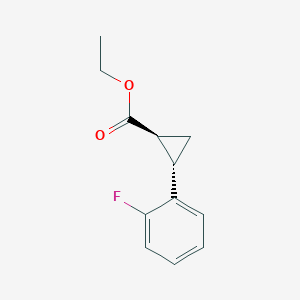
![8-Fluoro-5-oxo-5,6-dihydro-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12332483.png)
![2-Amino-3-[4-(carboxymethyl)phenyl]propanoic acid](/img/structure/B12332484.png)
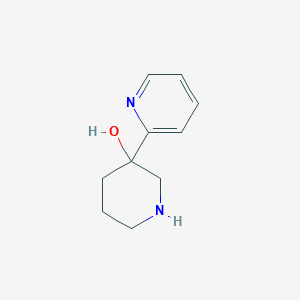
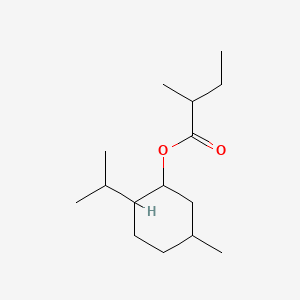



![Methyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12332527.png)
